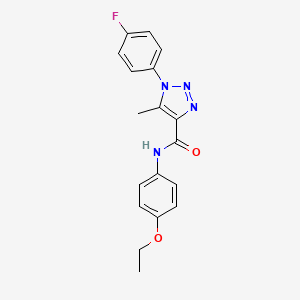![molecular formula C19H18ClN3O4 B2548101 2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide CAS No. 941979-34-6](/img/structure/B2548101.png)
2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a kinase inhibitor that has shown promising results in preclinical studies. In
科学的研究の応用
Antithrombotic Agents
2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide has shown potential as an antithrombotic agent. Its structure suggests it could inhibit Factor Xa, a key enzyme in the coagulation cascade. This inhibition can prevent the formation of blood clots, making it a candidate for treating thromboembolic disorders such as deep vein thrombosis and pulmonary embolism .
Anti-inflammatory Drugs
The compound’s structural features indicate it may possess anti-inflammatory properties. By modulating inflammatory pathways, it could be used to develop new treatments for chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Research into its specific mechanisms of action could reveal novel therapeutic targets .
Cancer Therapeutics
Given its potential to interfere with cellular signaling pathways, 2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide might be explored as an anticancer agent. It could inhibit the proliferation of cancer cells or induce apoptosis, offering a new avenue for cancer treatment. Studies on its efficacy against various cancer cell lines would be crucial .
Antimicrobial Agents
The compound’s unique chemical structure suggests it could be effective against certain bacterial or fungal pathogens. Its development as an antimicrobial agent could address the growing issue of antibiotic resistance. Investigations into its spectrum of activity and mechanism of action would be essential for this application .
Neuroprotective Agents
Research indicates that compounds with similar structures can have neuroprotective effects. 2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide could potentially protect neurons from damage in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Studies focusing on its effects on neuronal cell lines and animal models would be necessary .
Cardiovascular Drugs
The compound may also have applications in cardiovascular medicine. By modulating pathways involved in heart disease, it could help in the development of drugs to treat conditions such as hypertension and heart failure. Detailed pharmacological studies would be required to understand its impact on cardiovascular health .
These applications highlight the diverse potential of 2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide in scientific research. Each field offers unique opportunities for further investigation and development.
Preclinical discovery of apixaban Discovery of the novel antithrombotic agent Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl) Synthesis and therapeutic potential of imidazole containing compounds Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating Discovery of the novel antithrombotic agent
作用機序
Target of Action
The primary target of the compound 2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide is the coagulation enzyme Factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The inhibition of Factor Xa prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and platelet aggregation .
Mode of Action
2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide acts as a competitive inhibitor of Factor Xa . It binds in the active site of the enzyme, preventing its interaction with its natural substrates . This results in a rapid onset of inhibition of Factor Xa, affecting both free and prothrombinase-bound Factor Xa activity .
Biochemical Pathways
By inhibiting Factor Xa, 2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The downstream effect of this inhibition is a reduction in thrombin generation, which in turn reduces platelet aggregation . This can prevent the formation of harmful blood clots in the body.
Pharmacokinetics
The compound 2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide has good bioavailability, low clearance, and a small volume of distribution . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human Factor Xa .
Result of Action
The molecular and cellular effects of the action of 2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide are primarily antithrombotic. By inhibiting Factor Xa and reducing thrombin generation, it prevents the formation of blood clots . This can be beneficial in the prevention and treatment of various thromboembolic diseases .
特性
IUPAC Name |
2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-12-5-6-13(10-17(12)22-9-3-2-4-18(22)24)21-19(25)15-11-14(23(26)27)7-8-16(15)20/h5-8,10-11H,2-4,9H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOQRBSLNQSVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2548018.png)
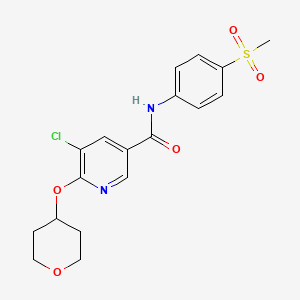
![[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/no-structure.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2548022.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2548030.png)
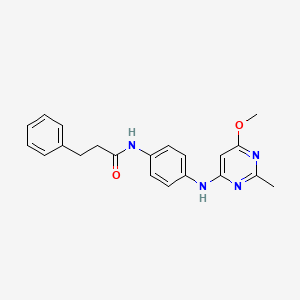
![1-(Azepan-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2548033.png)
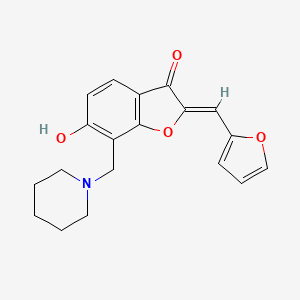
![Ethyl 1-((2-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2548035.png)
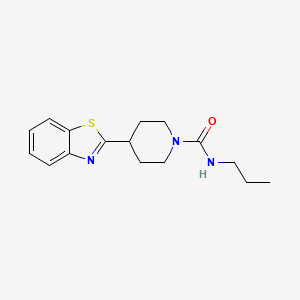
![2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2548039.png)
